molecular formula C19H25NO4S B604216 2-methoxy-N-[(4-methoxyphenyl)methyl]-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide CAS No. 1428151-89-6

2-methoxy-N-[(4-methoxyphenyl)methyl]-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B604216
CAS No.: 1428151-89-6
M. Wt: 363.5g/mol
InChI Key: PJZJITACGCZHGP-UHFFFAOYSA-N
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Description

2-Methoxy-N-[(4-methoxyphenyl)methyl]-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, which is known for its presence in many pharmacologically active molecules. The structure includes methoxy and methyl groups, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[(4-methoxyphenyl)methyl]-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl chloride, 2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl chloride, and an appropriate amine.

    Reaction Steps:

    Reaction Conditions: Typical conditions include the use of solvents like dichloromethane or toluene, bases such as triethylamine or pyridine, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination, often in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.

    Reduction: Formation of primary or secondary amines from the sulfonamide group.

    Substitution: Introduction of nitro or halogen groups onto the aromatic ring.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its unique functional groups.

Biology

    Enzyme Inhibition: The sulfonamide group can act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine

    Pharmaceuticals: Potential use in drug development due to its structural similarity to other bioactive sulfonamides.

Industry

    Material Science: Could be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 2-methoxy-N-[(4-methoxyphenyl)methyl]-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide exerts its effects is largely dependent on its interaction with biological targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis in bacteria, thus exhibiting antibacterial properties. The methoxy and methyl groups may influence the compound’s binding affinity and specificity to its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

    Celecoxib: A sulfonamide-based nonsteroidal anti-inflammatory drug (NSAID).

Uniqueness

2-Methoxy-N-[(4-methoxyphenyl)methyl]-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other sulfonamides. The presence of multiple methoxy groups and a bulky isopropyl group can influence its solubility, stability, and interaction with biological targets, potentially leading to unique applications in various fields.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-methoxy-N-[(4-methoxyphenyl)methyl]-4-methyl-5-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4S/c1-13(2)17-11-19(18(24-5)10-14(17)3)25(21,22)20-12-15-6-8-16(23-4)9-7-15/h6-11,13,20H,12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZJITACGCZHGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NCC2=CC=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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